![molecular formula C23H21ClN2O4S B2831603 5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005293-61-7](/img/structure/B2831603.png)
5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
5-Chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an organic compound . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular formula of this compound is C23H22ClN3O5S . The molecular weight is 487.96 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 487.96 Da . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the sources I found.Scientific Research Applications
Pharmacology and Biological Activity
The N-benzenesulfonyl amino acid scaffold is a common motif found in pharmacologically and biologically active compounds. This compound class has demonstrated several noteworthy properties:
- Antiviral Activity : Some N-benzenesulfonyl amino acid derivatives exhibit antiviral effects .
- Anti-cancer Properties : Certain derivatives have shown promise as anti-cancer agents .
- Anti-inflammatory Effects : N-benzenesulfonyl amino acid esters possess anti-inflammatory activity .
- Antimicrobial Activity : These compounds may have antimicrobial properties .
- Antithrombin Properties : Some derivatives exhibit antithrombin effects .
Activation of Abscisic Acid (ABA) Receptors
N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors. ABA plays a crucial role in plant stress responses, growth regulation, and development .
Synthetic Building Blocks
N-benzenesulfonyl amino acid esters serve as important synthetic intermediates. Researchers use them to construct more complex molecules in organic synthesis .
Enhancement of Proline Content in Plants
Interestingly, methyl 2-(4-bromobenzenesulfonamido)acetate (3a), a compound related to our target molecule, enhances proline content in soybean plants in response to excess cadmium. This effect is similar to the action of the plant hormone abscisic acid .
Metal Complexes and Antibacterial Activity
While not directly related to our compound, N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) have been designed and screened for antibacterial activity. Combining these privileged structures could lead to novel antibacterial agents .
Structural and Applicational Aspects
Aromatic Schiff bases, including those with N-benzenesulfonyl moieties, are of interest due to their stability and potential application as safer therapeutic agents .
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl (bs) derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to show antibacterial activity .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) in the treated strains . This suggests that the compound may exert its effects through oxidative stress mechanisms.
Biochemical Pathways
The generation of ros can affect various cellular processes, including dna damage, protein oxidation, and lipid peroxidation, which can lead to cell death .
Pharmacokinetics
Similar compounds were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The compound has been reported to show bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains, suggesting that the compound may exert its effects by disrupting bacterial cell membranes .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-9-17(24)15-20(22)23(27)25-18-10-11-21-16(14-18)6-5-13-26(21)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXRPQMSGSNTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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